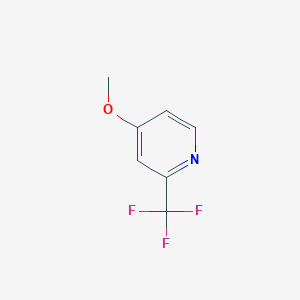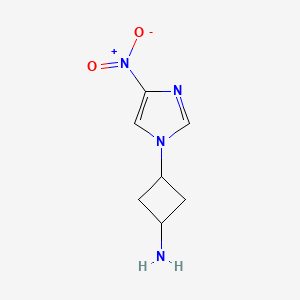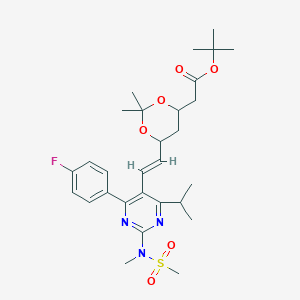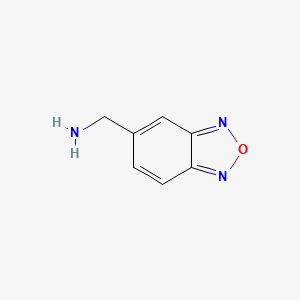
2,1,3-Benzoxadiazole-5-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2,1,3-Benzoxadiazole-5-methanamine, is a derivative of the oxadiazole class, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The oxadiazole derivatives are known for their diverse biological activities and have been the subject of various studies in medicinal chemistry. The papers provided discuss several oxadiazole derivatives, their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be related to the compound .
Applications De Recherche Scientifique
Application 1: Organic Light-Emitting Diodes
- Summary of the Application: BT and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes .
- Methods of Application: The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
- Results or Outcomes: The use of BT and its derivatives in organic light-emitting diodes has shown promising results, improving the electronic properties of these devices .
Application 2: Organic Solar Cells
- Summary of the Application: BT and its derivatives are used in the molecular construction of organic solar cells .
- Methods of Application: The strong electron-withdrawing ability of BT and its derivatives allows for the improvement of the electronic properties of organic solar cells .
- Results or Outcomes: The incorporation of BT and its derivatives in organic solar cells has led to improved electronic properties, enhancing the efficiency of these devices .
Application 3: Organic Field-Effect Transistors
- Summary of the Application: BT and its derivatives are used in the molecular construction of organic field-effect transistors .
- Methods of Application: The use of BT and its derivatives in the construction of molecules can enhance the electronic properties of organic field-effect transistors .
- Results or Outcomes: The use of BT and its derivatives in organic field-effect transistors has resulted in improved electronic properties, leading to more efficient devices .
Application 4: Optoelectronic Properties
- Summary of the Application: 2,1,3-Benzoxadiazole-based small organic molecules have been studied for their opto-electrical properties .
- Methods of Application: The study involved the development of solution-processed small molecules for organic optoelectronics .
- Results or Outcomes: The small molecules exhibited an absorption maximum at around 347 nm, an optical band gap of 2.74 eV, and strong PL emission located in the red region .
Application 5: Fluorescent Dyes
- Summary of the Application: 2,1,3-Benzoxadiazole (BD) derivatives have been widely applied in many chemical and biological applications due to their excellent photophysical properties .
- Methods of Application: The study involved the synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds .
- Results or Outcomes: The dyes display excellent photophysical properties, including emission in the red-to-NIR region, large Stokes shifts, good stability/photostability, and cell permeability .
Application 6: Cytotoxicity Against Tumor Cells
- Summary of the Application: 2,1,3-Benzoxadiazole-based compounds have shown cytotoxicity against certain tumor cell lines .
- Methods of Application: The study involved testing the complexes against MDA-MB-231, MCF-7 (breast) and A549 (lung) tumor cell lines .
- Results or Outcomes: The complexes were cytotoxic against the tested tumor cell lines, with IC50 values in the range of 1 to 17 µM .
Application 7: Optoelectronic Properties
- Summary of the Application: 2,1,3-Benzoxadiazole-based small organic molecules have been studied for their opto-electrical properties .
- Methods of Application: The study involved the development of solution-processed small molecules for organic optoelectronics .
- Results or Outcomes: These small molecules exhibited an absorption maximum at around 347 nm, an optical band gap of 2.74 eV, and strong PL emission located in the red region .
Application 8: Fluorescent Dyes
- Summary of the Application: 2,1,3-Benzoxadiazole (BD) derivatives have been widely applied in many chemical and biological applications due to their excellent photophysical properties .
- Methods of Application: The study involved the synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds .
- Results or Outcomes: The dyes display excellent photophysical properties, including emission in the red-to-NIR region, large Stokes shifts, good stability/photostability, and cell permeability .
Application 9: Cytotoxicity Against Tumor Cells
- Summary of the Application: 2,1,3-Benzoxadiazole-based compounds have shown cytotoxicity against certain tumor cell lines .
- Methods of Application: The study involved testing the complexes against MDA-MB-231, MCF-7 (breast) and A549 (lung) tumor cell lines .
- Results or Outcomes: The complexes were cytotoxic against the tested tumor cell lines, with IC50 values in the range of 1 to 17 µM .
Propriétés
IUPAC Name |
2,1,3-benzoxadiazol-5-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBQXDAJQLKGKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297474 |
Source


|
| Record name | 2,1,3-Benzoxadiazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,1,3-Benzoxadiazole-5-methanamine | |
CAS RN |
321330-19-2 |
Source


|
| Record name | 2,1,3-Benzoxadiazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321330-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-Benzoxadiazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

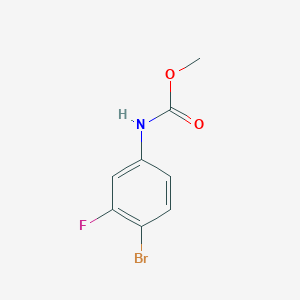
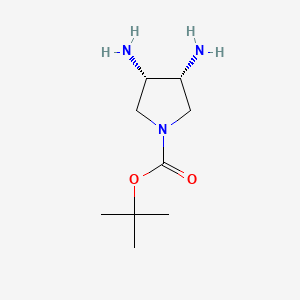


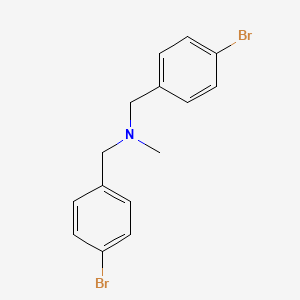
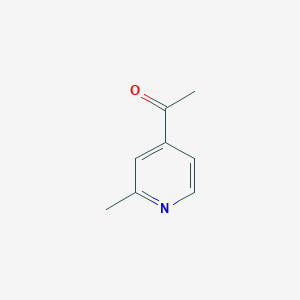

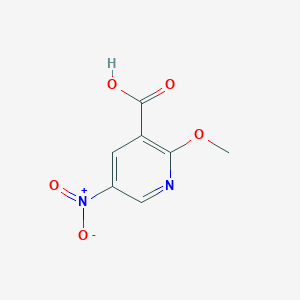
![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)

